
((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is a chemical compound widely used in scientific research. It is known for its diverse applications in studying various biological processes and drug development. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves several steps. One common method includes the reaction of [(1R,3S)-3-aminocyclohexyl]methanol with acetic anhydride in the presence of a base to form the acetate ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used to study biological processes and interactions at the molecular level.
Medicine: It plays a role in drug development and testing, particularly in understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride can be compared with similar compounds such as:
rac-[(1R,3S)-3-aminomethyl]cyclohexyl]methanol hydrochloride: This compound has a similar structure but differs in the functional groups attached to the cyclohexyl ring.
rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride: This compound has a cyclopentyl ring instead of a cyclohexyl ring, leading to different chemical properties and reactivity. The uniqueness of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
[(1R,3S)-3-aminocyclohexyl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(11)12-6-8-3-2-4-9(10)5-8;/h8-9H,2-6,10H2,1H3;1H/t8-,9+;/m1./s1 |
Clé InChI |
LHKCWWJBZYIEBJ-RJUBDTSPSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CCC[C@@H](C1)N.Cl |
SMILES canonique |
CC(=O)OCC1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



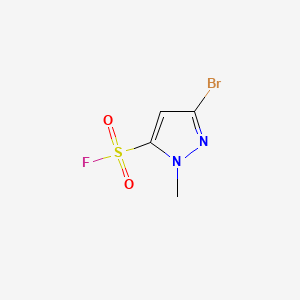
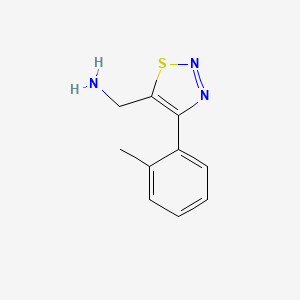
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)
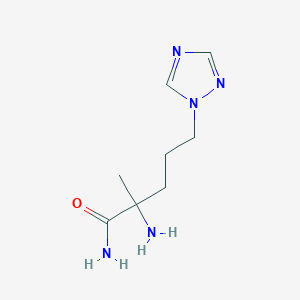

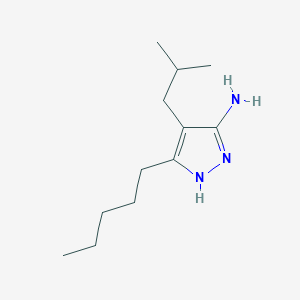
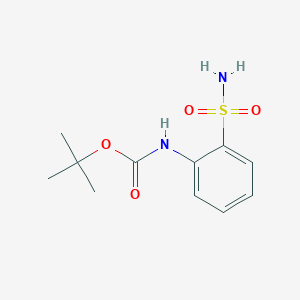
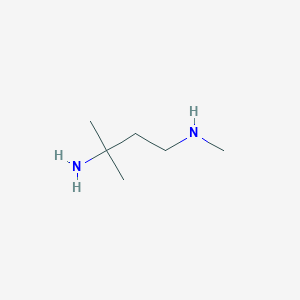
![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)

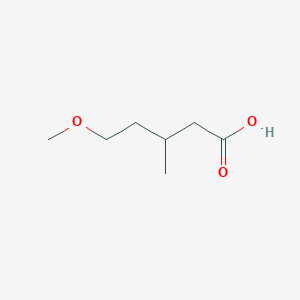
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
